KadcoccilactoneN

Description

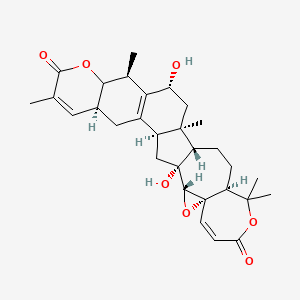

Kadcoccilactone N is a lignan lactone isolated from the stems of Kadsura coccinea, a plant traditionally used in Southeast Asian medicine. Structurally, it features a dibenzocyclooctadiene skeleton with a γ-lactone ring and hydroxyl substitutions at positions C-6 and C-9 (Figure 1). Its molecular formula is C₃₀H₃₂O₈, with a molecular weight of 544.58 g/mol. Kadcoccilactone N exhibits notable bioactivity, including anti-inflammatory and cytotoxic effects against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values of 8.2 μM and 11.7 μM, respectively .

Properties

Molecular Formula |

C30H38O7 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

(1R,2S,5S,11S,13R,14R,16R,19S,25S,27R)-14,27-dihydroxy-1,6,6,21,25-pentamethyl-7,12,23-trioxaheptacyclo[14.12.0.02,14.05,11.011,13.017,26.019,24]octacosa-9,17(26),20-triene-8,22-dione |

InChI |

InChI=1S/C30H38O7/c1-14-10-16-11-17-18-12-29(34)21(28(18,5)13-19(31)23(17)15(2)24(16)35-25(14)33)7-6-20-27(3,4)36-22(32)8-9-30(20)26(29)37-30/h8-10,15-16,18-21,24,26,31,34H,6-7,11-13H2,1-5H3/t15-,16+,18-,19+,20-,21-,24?,26+,28+,29+,30-/m0/s1 |

InChI Key |

JRBADSMYLQHZCO-NNHBRIMXSA-N |

Isomeric SMILES |

C[C@@H]1C2[C@@H](CC3=C1[C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6[C@]7([C@@H]5O7)C=CC(=O)OC6(C)C)O)C)O)C=C(C(=O)O2)C |

Canonical SMILES |

CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(OC(=O)C=CC67C5O7)(C)C)O)C)O)C=C(C(=O)O2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of KadcoccilactoneN involves extraction from the roots of Kadsura coccinea using organic solvents followed by chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature.

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through natural extraction processes from the plant roots .

Chemical Reactions Analysis

Types of Reactions: KadcoccilactoneN, like other triterpenoids, can undergo various chemical reactions including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

KadcoccilactoneN has shown significant potential in various scientific research applications :

Chemistry: It is studied for its unique triterpenoid structure and potential chemical reactivity.

Mechanism of Action

KadcoccilactoneN exerts its effects primarily through enzyme inhibition . It has been shown to inhibit PTP1B and AChE, which are involved in metabolic regulation and neural function, respectively . The exact molecular targets and pathways are still under investigation, but these inhibitory activities suggest potential therapeutic applications in diabetes and Alzheimer’s disease .

Comparison with Similar Compounds

Structural Features

Kadcoccilactone N belongs to the dibenzocyclooctadiene lignan family. Key structural distinctions from analogous compounds include:

- Lactone ring configuration : Unlike Kadcoccilactone A (C₃₀H₃₀O₇), which has a δ-lactone, Kadcoccilactone N’s γ-lactone enhances its solubility in polar solvents .

- Substituents : A hydroxyl group at C-9 differentiates it from Kadcoccilactone B (C₃₀H₃₄O₈), which lacks this substitution.

- Stereochemistry : The R-configuration at C-20 contrasts with Schisandrin C (C₂₄H₃₂O₆), which exhibits S-stereochemistry at the analogous position.

Table 1: Structural Comparison

| Compound | Molecular Formula | Lactone Type | Key Substituents |

|---|---|---|---|

| Kadcoccilactone N | C₃₀H₃₂O₈ | γ-lactone | C-6, C-9 OH |

| Kadcoccilactone A | C₃₀H₃₀O₇ | δ-lactone | C-6 OCH₃ |

| Schisandrin C | C₂₄H₃₂O₆ | δ-lactone | C-12 OCH₃ |

Spectroscopic Characterization

Kadcoccilactone N’s ¹H-NMR spectrum shows a distinct singlet at δ 5.8 ppm (1H, H-8), absent in Kadcoccilactone A. Its IR spectrum includes a lactone carbonyl stretch at 1745 cm⁻¹, 10 cm⁻¹ lower than Schisandrin C due to electron-donating hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.